molecular formula C6H8N2 B2393539 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1936643-30-9

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B2393539
CAS No.: 1936643-30-9
M. Wt: 108.144
InChI Key: IDGRIZONVXYBNY-UHFFFAOYSA-N
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Description

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile: is an organic compound with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with an amino group and a nitrile group attached to it . The rigid and symmetrical structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile typically involves the use of bicyclo[1.1.1]pentane derivatives as starting materials. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carbonitrile with ammonia under specific conditions to introduce the amino group . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.

Comparison with Similar Compounds

Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-5-1-6(8,2-5)3-5/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRIZONVXYBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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